N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
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Overview
Description
N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex synthetic compound. It features a cyclopropane ring, a piperidine group, and a pyrazolo[3,4-d]pyrimidine core with a methylthio substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Cyclopropane Formation
Cyclopropanecarboxylic acid is converted to cyclopropanecarboxamide.
Reaction conditions: Ammonia (NH₃), room temperature.
Attachment of Pyrazolo[3,4-d]pyrimidine
React cyclopropanecarboxamide with 6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-1-yl ethyl chloride.
Reaction conditions: Anhydrous potassium carbonate (K₂CO₃) as a base, DMF (dimethylformamide) as solvent, heated under reflux.
Industrial Production Methods
Large-scale production involves continuous flow chemistry.
Utilization of automated synthesis with precise temperature and pressure control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Converts the methylthio group to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide (H₂O₂), acetic acid.
Reduction
Reduces the cyclopropanecarboxamide to cyclopropylmethylamine.
Reagents: Lithium aluminium hydride (LiAlH₄).
Substitution
Replaces the piperidine group with other amines.
Reagents: Various amines (NH₂-R), using catalytic conditions.
Major Products
Oxidation: : N-(2-(6-(methylsulfinyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide.
Reduction: : N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropylmethylamine.
Substitution: : Varies based on the amine used.
Scientific Research Applications
Chemistry
Used as a building block for complex organic synthesis.
Precursor in the synthesis of biologically active molecules.
Biology
Probe for studying protein-ligand interactions.
Tool in studying enzyme mechanisms.
Medicine
Investigated for potential anti-cancer and anti-inflammatory properties.
Research ongoing into its effects on various biological pathways.
Industry
Component in the development of novel materials.
Potential application in the design of agrochemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways
Target Interaction
Interacts with enzymes and receptors due to its structural complexity.
The pyrazolo[3,4-d]pyrimidine core is key in binding to active sites.
Pathways
Modulates signal transduction pathways involved in inflammation and cell proliferation.
Inhibition of specific kinases and enzymes linked to disease progression.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(trifluoromethyl)phenyl)piperidin-1-yl)-2-(pyrazolo[3,4-d]pyrimidin-1-yl)acetamide
Similar pyrazolo[3,4-d]pyrimidine core, differing side chain.
Comparable in targeting mechanisms but distinct in its overall efficacy and application.
N-(2-(4-methylthio)-3-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide
Close structural analogue with minor differences in substitution pattern.
Unique in its specificity and biological interactions.
By exploring the synthesis, reactions, and applications of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, we see its versatility and potential across various fields. This complex compound continues to be a focal point in scientific research, promising advancements in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-25-17-20-14(22-8-3-2-4-9-22)13-11-19-23(15(13)21-17)10-7-18-16(24)12-5-6-12/h11-12H,2-10H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVMVINITQBTBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3CC3)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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